Cas no 82841-71-2 (rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione)

rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione structure
82841-71-2 structure
Nombre del producto:rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione
Número CAS:82841-71-2
MF:C34H38N2O8
Megavatios:602.675414970799
CID:732486

rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione Propiedades químicas y físicas

Nombre e identificación

    • 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,16,16a,18-octahydro-1
    • 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,16,16a,18-octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aR,7S,15R,16aS)-rel- (9CI)
    • rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione
    • Vepridimerine A
    • Renchi: 1S/C34H38N2O8/c1-33(2)24-18(22-27(43-33)16-10-12-20(39-6)29(41-8)25(16)35(4)31(22)37)14-34(3)15-19(24)23-28(44-34)17-11-13-21(40-7)30(42-9)26(17)36(5)32(23)38/h10-13,18-19,24H,14-15H2,1-9H3
    • Clave inchi: ZWDLLXJCNOSALC-UHFFFAOYSA-N
    • Sonrisas: CC1(OC2C3C=CC(OC)=C(OC)C=3N(C)C(=O)C=2C2CC3(C)OC4C5=CC=C(OC)C(OC)=C5N(C)C(=O)C=4C(C3)C12)C

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 44
  • Xlogp3: 3.217

Propiedades experimentales

  • Denso: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Disolución: Insuluble (1.1E-3 g/L) (25 ºC),

rel-(6aR,7S,15R,16aS)-6,6a,7,9,15,16,16a,18-Octahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-7,15-methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione Literatura relevante

Proveedores recomendados
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD